molecular formula C21H25NO2 B6005540 2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)-

2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)-

Cat. No.: B6005540
M. Wt: 323.4 g/mol
InChI Key: XVKAJBWXUGOGNO-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[33113,7]dec-1-ylmethyl)- is a complex organic compound with a unique structure that combines a benzofuran ring with a tricyclic decane moiety

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-13-17-4-2-3-5-18(17)24-19(13)20(23)22-12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKAJBWXUGOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- typically involves multiple steps, starting with the preparation of the benzofuran ring and the tricyclic decane structure. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxybenzyl alcohol with an appropriate acid catalyst.

    Synthesis of the Tricyclic Decane Moiety: This involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrogenation to form the tricyclic structure.

    Coupling of the Two Moieties: The final step involves the coupling of the benzofuran ring with the tricyclic decane moiety through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzofuran ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione.

    Reduction: 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzofuran-2-amine.

    Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in the active site of enzymes, while the tricyclic decane moiety can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxamide, 3-methyl-N-(1-tricyclo[3.3.1.13,7]dec-1-ylpropyl): Similar structure but with a propyl group instead of a methyl group.

    2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl): Similar structure but with different substituents on the benzofuran ring.

Uniqueness

2-Benzofurancarboxamide, 3-methyl-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- is unique due to its specific combination of a benzofuran ring and a tricyclic decane moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.

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